1,6-Naphthyridin-2-amine
Overview
Description
Mechanism of Action
Target of Action
1,6-Naphthyridin-2-amine is a pharmacologically active compound with a variety of applications . It has been identified as a potential target for the Fibroblast growth factor receptor 4 (FGFR4) due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .
Mode of Action
The specific and differential functionalization of the this compound core leads to specific activity. For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It is known that the compound has a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific functionalization. For instance, certain functionalizations of the compound have been found to exhibit anti-HIV and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridin-2-amine has been found to have a wide range of applications in the biochemical field. It is known for its pharmacological activity, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in its anticancer properties. It has been found to have a significant impact on different cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand these mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SNDX-5613 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of SNDX-5613 is carried out in compliance with Good Manufacturing Practices (GMP). The process involves large-scale synthesis, purification, and formulation into oral dosage forms such as capsules and liquids .
Chemical Reactions Analysis
Types of Reactions: SNDX-5613 primarily undergoes metabolic reactions in the body. It is designed to inhibit the menin-KMT2A interaction, leading to the downregulation of leukemogenic genes .
Common Reagents and Conditions: The compound is typically administered orally and metabolized in the liver. Common reagents involved in its metabolic reactions include cytochrome P450 enzymes, which facilitate its breakdown and elimination .
Major Products Formed: The major products formed from the metabolic reactions of SNDX-5613 are various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .
Scientific Research Applications
SNDX-5613 has been extensively studied for its potential in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements or NPM1 mutations. It has shown significant anti-proliferative activity in preclinical models and is currently being evaluated in clinical trials . Additionally, SNDX-5613 is being explored for its potential in combination therapies with other anti-cancer agents .
Comparison with Similar Compounds
Similar Compounds:
- KO-539 (ziftomenib): Another menin inhibitor that targets the menin-KMT2A interaction and is being evaluated for its efficacy in treating acute leukemias .
- SNDX-50469: A related compound that also inhibits the menin-KMT2A interaction and has shown promise in preclinical studies .
Uniqueness: SNDX-5613 stands out due to its high selectivity and potency in inhibiting the menin-KMT2A interaction. Its ability to downregulate leukemogenic genes and induce differentiation in leukemic cells makes it a promising candidate for targeted therapy in acute leukemias .
Biological Activity
1,6-Naphthyridin-2-amine, a member of the naphthyridine family, has garnered significant attention due to its diverse biological activities. This compound is characterized by its bicyclic structure containing nitrogen atoms, which contributes to its interaction with various biological targets. Research has highlighted its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and neurological applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including cyclization reactions of appropriate precursors. The synthesis often involves the use of starting materials such as pyridine derivatives and other heterocyclic compounds. The structural characteristics of this compound allow for modifications that can enhance its biological activity.
Anticancer Activity
This compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance:
- BCR Kinase Inhibition : Certain analogs have been identified as effective inhibitors of breakpoint-cluster-region (BCR) kinase, which is crucial in B lymphoid malignancies. The inhibition of this kinase leads to reduced viability in cancer cell lines .
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For example, compounds derived from this compound have been shown to activate apoptotic pathways and inhibit tumor growth in various models .
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored. These compounds demonstrate activity against a range of pathogens:
- Inhibition of Bacterial Growth : Studies indicate that modifications to the naphthyridine structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives have shown significant reductions in bacterial load in vitro .
Neurological Effects
Research has suggested that naphthyridine compounds may influence neurological pathways:
- Psychotropic Effects : Some derivatives exhibit psychotropic activity, potentially affecting neurotransmitter systems. This has implications for the treatment of neurological disorders .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Anticancer Properties : A study evaluated the effects of a series of 1,6-naphthyridin-2-amines on human leukemia cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of naphthyridine derivatives against resistant bacterial strains. The findings revealed that certain modifications significantly enhanced their antibacterial activity .
Data Tables
The following tables summarize key findings related to the biological activities of this compound and its derivatives.
Properties
IUPAC Name |
1,6-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLYFJIEFIZBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343376 | |
Record name | 1,6-Naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-81-0 | |
Record name | 1,6-Naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,6-naphthyridin-2-amines interesting for kinase inhibition?
A1: Research suggests that the 1,6-naphthyridin-2-amine scaffold can be modified to create potent and selective inhibitors of tyrosine kinases like FGFR-1 and VEGFR-2 []. These kinases play crucial roles in cell growth and angiogenesis, making them attractive targets for cancer treatment.
Q2: How does the structure of 1,6-naphthyridin-2-amines influence their activity?
A2: Studies have shown that the 7-position of the this compound core is particularly amenable to modifications that influence potency and selectivity [, ]. For example, introducing various substituents at the 7-position, such as alkylamines or substituted alkylamines, can significantly impact the inhibition of FGFR and VEGFR [].
Q3: Can you provide an example of a specific structure-activity relationship observed in these studies?
A3: Researchers found that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives with different basic substituents at the 7-position exhibited low nanomolar inhibition of both FGFR and VEGFR while maintaining high selectivity over other kinases like PDGFR and c-Src []. Interestingly, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency and selectivity, suggesting other structural features contribute significantly to the observed activity [].
Q4: What synthetic strategies are employed to produce diverse this compound derivatives?
A4: One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines []. This versatile reaction allows for the introduction of various substituents at the 7-position, depending on the reaction conditions and solvent used. For instance, using concentrated HCl, HBF4, or HF-pyridine as solvents primarily yielded 3-aryl-7-halo-1,6-naphthyridin-2-amines. In contrast, employing sulfuric acid or trifluoroacetic acid led to the formation of 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones []. These halogenated intermediates serve as valuable precursors for further derivatization via nucleophilic substitution reactions with various amines, enabling the synthesis of a diverse library of 7-substituted 1,6-naphthyridine derivatives [].
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